molecular formula C4H7ClO4S2 B099132 Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide CAS No. 17115-47-8

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

Cat. No. B099132
CAS RN: 17115-47-8
M. Wt: 218.7 g/mol
InChI Key: AOAOPMCGCFWIHW-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C4H7ClO4S2 and a molecular weight of 218.679 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.679 and a density of 1.7g/cm3 . It has a boiling point of 446.2ºC at 760 mmHg . The exact mass is 217.94700 and it has a LogP value of 1.90370 . It has a vapour pressure of 9.75E-08mmHg at 25°C and an index of refraction of 1.55 . The storage condition is 2-8°C .

Scientific Research Applications

Proteomics Research

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide: is utilized in proteomics research as a specialty chemical. Its unique properties make it suitable for protein characterization and modification studies. The compound can be used to label proteins or to modify protein structures in order to study protein-protein interactions, protein folding, and function .

Organic Synthesis

In the field of organic chemistry, this compound serves as a reagent for various synthesis processes. It can act as a sulfonylating agent to introduce sulfonyl groups into organic molecules, which is a crucial step in synthesizing complex molecules for pharmaceuticals and agrochemicals .

Drug Development

The sulfonyl group present in This compound is significant in medicinal chemistry. It’s often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability, which is essential for the development of new medications .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers and plastics. Its ability to act as a polymerization agent can lead to the creation of novel materials with enhanced durability and chemical resistance .

Analytical Chemistry

In analytical chemistry, This compound can be used as a derivatization agent for the detection and quantification of various chemical compounds. It helps in enhancing the detection capabilities of chromatographic techniques like HPLC and GC-MS .

Environmental Science

The compound’s reactivity with pollutants makes it a candidate for environmental cleanup applications. It could potentially be used to neutralize or transform hazardous substances into less harmful forms, aiding in the remediation of contaminated sites .

Catalysis

This compound: may also be used as a catalyst or a catalyst precursor in chemical reactions. Its sulfonyl chloride group can activate substrates, thereby increasing the efficiency of various chemical transformations .

Biochemistry

Lastly, in biochemistry, this compound can be employed to study enzyme mechanisms. By acting as an inhibitor or a substrate analog, it helps in elucidating the catalytic functions of enzymes, which is crucial for understanding biological processes and designing enzyme inhibitors .

Mechanism of Action

The mechanism of action for Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is not available as it is typically used for research purposes .

Safety and Hazards

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

properties

IUPAC Name

1,1-dioxothiolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOPMCGCFWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378201
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17115-47-8
Record name tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
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